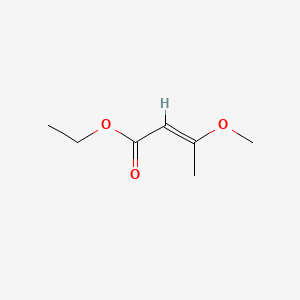
Ethyl 3-methoxy-2-butenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 3-methoxybut-2-enoate is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. Ethyl 3-methoxybut-2-enoate, specifically, is an α,β-unsaturated carboxylic ester, which means it has a double bond between the alpha and beta carbon atoms adjacent to the ester functional group .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 3-methoxybut-2-enoate can be synthesized through various methods. One common method involves the reaction of ethyl acetoacetate with methanol in the presence of an acid catalyst. This reaction proceeds through a transesterification mechanism, where the ethyl group of ethyl acetoacetate is replaced by the methoxy group from methanol .
Another method involves the alkylation of enolate ions.
Industrial Production Methods
Industrial production of ethyl 3-methoxybut-2-enoate typically involves large-scale transesterification reactions. These reactions are carried out in reactors with controlled temperatures and pressures to optimize yield and purity. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-methoxybut-2-enoate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various oxidation products, depending on the reagents and conditions used.
Reduction: Reduction of ethyl 3-methoxybut-2-enoate can lead to the formation of alcohols or other reduced products.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
Ethyl 3-methoxybut-2-enoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in the synthesis of drug candidates.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Wirkmechanismus
The mechanism of action of ethyl 3-methoxybut-2-enoate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of alcohols and carboxylic acids. The α,β-unsaturated ester group can also participate in Michael addition reactions, where nucleophiles add to the β-carbon atom .
Vergleich Mit ähnlichen Verbindungen
Ethyl 3-methoxybut-2-enoate can be compared with other similar compounds such as:
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity odor, used in flavorings and fragrances.
Ethyl 3-methyl-3-butenoate: Similar in structure but with a different substitution pattern, leading to different reactivity and applications
Ethyl 3-methoxybut-2-enoate is unique due to its α,β-unsaturated ester group, which imparts distinct reactivity and makes it valuable in various synthetic applications .
Eigenschaften
CAS-Nummer |
3510-99-4 |
|---|---|
Molekularformel |
C7H12O3 |
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
ethyl (E)-3-methoxybut-2-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-10-7(8)5-6(2)9-3/h5H,4H2,1-3H3/b6-5+ |
InChI-Schlüssel |
LAPXQIPANPGXCP-AATRIKPKSA-N |
Isomerische SMILES |
CCOC(=O)/C=C(\C)/OC |
Kanonische SMILES |
CCOC(=O)C=C(C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


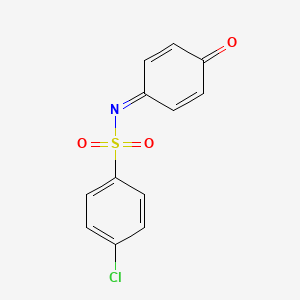
![N-[4-[2-(2-acetylhydrazinyl)-1,3-thiazol-4-yl]phenyl]butanamide](/img/structure/B14168017.png)
![N-[[4-(diaminomethylideneamino)sulfonylphenyl]carbamothioyl]benzamide](/img/structure/B14168018.png)
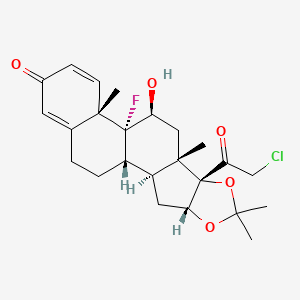
![N-(1-ethyl-8-methylpyrazolo[3,4-b]quinolin-3-yl)acetamide](/img/structure/B14168028.png)
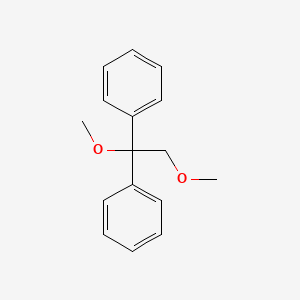
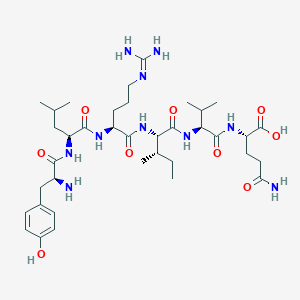
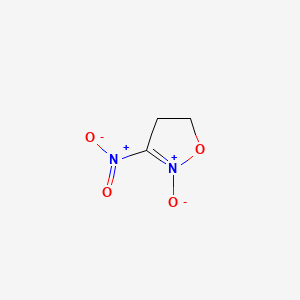

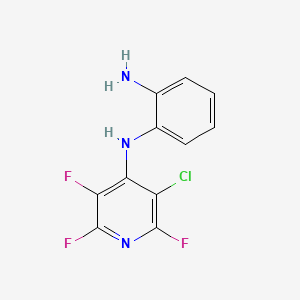
![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)
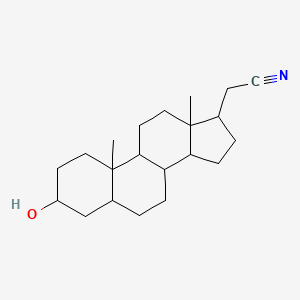
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
